molecular formula C9H11N3O B1279917 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 24134-25-6

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No. B1279917
CAS RN: 24134-25-6
M. Wt: 177.2 g/mol
InChI Key: PNFIQDGURPIMQE-UHFFFAOYSA-N
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Description

The compound "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound has an ethanol group attached to the imidazole ring, which may influence its physical and chemical properties, as well as its potential for interactions with other molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been demonstrated using reflux conditions with triethylamine (TEA) in ethanol, as seen in the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone and 1-(2-(4-substitutedphenylamino)-Imidazo[2,1-B] Benzothiazole-3-Yl) Propan-1-One . Although the exact synthesis of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" is not detailed in the provided papers, similar conditions could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of the benzene and imidazole rings. In a related compound, the benzene and benzimidazole rings subtend dihedral angles of 4.5(3) and 5.2(2)°, indicating a nearly planar structure . This planarity can facilitate π-π stacking interactions, as observed in the crystal structure of the related compound . Such interactions are important for the stability and self-assembly of these molecules in the solid state.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination complexes. For example, 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amines can react with NiCl2 to form coordination complexes that are active in catalytic ethylene oligomerization . The reactivity of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" would likely be influenced by the presence of the ethanol group and the amino substituent, which could offer additional sites for bonding and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as NH and OH groups, can lead to the formation of a three-dimensional network through hydrogen bonding, as seen in the crystal structure of a related compound . The solubility and stability of these compounds can vary depending on the substituents present on the benzimidazole core. For instance, some derivatives are stable as solids but may decompose in solution . The exact properties of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" would need to be determined experimentally, but it is likely to exhibit similar behavior in terms of solubility and stability due to the presence of the ethanol and amino groups.

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole, which is a part of the compound you mentioned, is known for its broad range of chemical and biological properties . It’s used in the development of new drugs .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Antitumor Potential

    • Certain compounds containing the imidazole moiety have been synthesized and evaluated for their antitumor potential .
  • Treatment of Pseudomonas aeruginosa Infections

    • New 1H-Benzo[d]imidazole based PqsR inhibitors have been designed, synthesized, and evaluated as adjuvant therapy for Pseudomonas aeruginosa infections .
    • These inhibitors interfere with the pqs system, one of three quorum sensing (QS) systems in P. aeruginosa, resulting in reduction of bacterial virulence gene expression and biofilm maturation .
  • Synthesis of Pyrazole, Thiophene, Pyridine and Coumarin Derivatives

    • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used to synthesize pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities .
  • Antibacterial and Antimycobacterial Activities

    • Imidazole derivatives, which include the compound you mentioned, have been reported to show various biological activities such as antibacterial and antimycobacterial .
  • Anti-Inflammatory and Antidiabetic Activities

    • Imidazole derivatives also show anti-inflammatory and antidiabetic activities .
  • Antioxidant and Antipyretic Activities

    • These compounds have been reported to have antioxidant and antipyretic activities .
  • Antiviral and Anti-Amoebic Activities

    • Imidazole derivatives have been used in the development of antiviral and anti-amoebic drugs .
  • Antihelmintic and Antifungal Activities

    • These compounds have shown antihelmintic and antifungal activities .
  • Ulcerogenic Activities

    • Imidazole derivatives have been reported to have ulcerogenic activities .
  • Antihistaminic Agent

    • Imidazole derivatives are used in the development of antihistaminic agents . For example, clemizole and astemizole are commercially available drugs that contain the 1, 3-diazole ring .
  • Analgesic

    • Etonitazene, a drug containing the 1, 3-diazole ring, is used as an analgesic .
  • Antiviral

    • Enviroxime is an example of an antiviral drug that contains the 1, 3-diazole ring .
  • Antiulcer

    • Omeprazole and pantoprazole are examples of antiulcer drugs that contain the 1, 3-diazole ring .
  • Antihelmintic

    • Thiabendazole is an example of an antihelmintic drug that contains the 1, 3-diazole ring .
  • Antinematodal

    • Nocodazole is an example of an antinematodal drug that contains the 1, 3-diazole ring .

Safety And Hazards

For safety information and hazards related to “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-(2-aminobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIQDGURPIMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

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